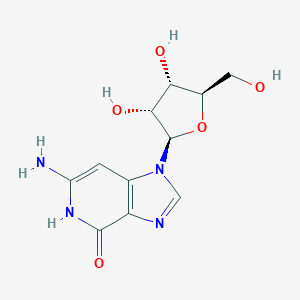

3-Deazaguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXPEDPBLSOWRJ-MGUDNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971414 | |

| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56039-11-3 | |

| Record name | 3-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Deazaguanosine: A Synthetic Guanine Analog for Research and Drug Development

An In-depth Technical Guide

Introduction

3-Deazaguanosine (3-DG) is a synthetic analog of the purine nucleoside guanosine, characterized by the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification confers unique biochemical properties, establishing 3-DG as a valuable tool in molecular biology research and a compound of interest in drug development. Its primary mechanism of action involves the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. By disrupting the methylation cycle, this compound exhibits a broad spectrum of biological activities, including significant antiviral and anticancer effects. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the construction of the imidazo[4,5-c]pyridine ring system from imidazole precursors. A widely cited method involves a multi-step process starting from an appropriate imidazole derivative.[1][2][3]

General Synthetic Protocol

A convenient and effective synthesis route starts from inosine, proceeding through a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative as a key intermediate.[2] Another established method involves the reaction of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine to form the 3-deazaguanine base, which is then glycosylated to yield this compound.[4]

Step 1: Formation of the 3-Deazaguanine Base

-

Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate is reacted with hydrazine.

-

This reaction leads to the cyclization of the imidazole precursor, forming the pyridinone ring of the 3-deazaguanine (imidazo[4,5-c]pyridin-4-one) base.

Step 2: Glycosylation

-

The synthesized 3-deazaguanine base is protected using appropriate protecting groups (e.g., silylation).

-

The protected base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4).

-

This glycosylation reaction forms the N-glycosidic bond between the base and the ribose sugar.

Step 3: Deprotection

-

The protecting groups on the ribose and the base are removed under basic conditions (e.g., using methanolic ammonia).

-

The final product, this compound, is then purified using chromatographic techniques such as HPLC.

Mechanism of Action

The biological effects of this compound are primarily attributed to its role as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.

Inhibition of SAH Hydrolase: SAH hydrolase is a key enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. This reaction is crucial for regulating the intracellular concentration of SAH. SAH is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of a vast array of substrates, including DNA, RNA, proteins, and lipids.

By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. The elevated SAH levels competitively inhibit methyltransferases, leading to a global disruption of cellular methylation processes. This inhibition of methylation is the underlying cause of this compound's broad biological activities.[5]

Incorporation into Nucleic Acids: In addition to its effects on methylation, studies have shown that 3-deazaguanine, the base of this compound, can be incorporated into DNA. This incorporation can lead to DNA single-strand breaks in newly synthesized DNA and inhibit the synthesis of full-length DNA, contributing to its cytotoxic effects in cancer cells.[6]

Biological Activities

Antiviral Activity

This compound and its parent compound, 3-deazaguanine, exhibit broad-spectrum antiviral activity against a variety of both RNA and DNA viruses.[3] This activity is largely attributed to the inhibition of viral mRNA capping and other methylation-dependent processes essential for viral replication. More recently, this compound has been identified as a potent inhibitor of SARS-CoV-2 replication, where it is thought to target the viral RNA capping machinery rather than acting as a chain terminator for the RNA-dependent RNA polymerase (RdRp).

| Virus | Virus Type | Reported Activity / EC₅₀ | Reference |

| SARS-CoV-2 | RNA | EC₅₀ = 1.14 µM (in Vero E6 cells) | [7] |

| Influenza A and B | RNA | Effective in vivo (mice) | [3] |

| Parainfluenza virus | RNA | Effective in vivo (mice), TI = 16 | [3] |

| Rhinovirus | RNA | Active in vitro | [3] |

| Vesicular Stomatitis Virus | RNA | Active in vitro | [3] |

| Herpes Simplex Virus (HSV) | DNA | Active in vitro | [3] |

| Cytomegalovirus (CMV) | DNA | Active in vitro | [3] |

| Vaccinia virus | DNA | Active in vitro | [3] |

| Adenovirus | DNA | Active in vitro | [3] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. TI (Therapeutic Index) is the ratio of the toxic dose to the therapeutic dose.

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various human tumor cell lines.[6] Its anticancer effects are linked to the inhibition of DNA synthesis, the induction of DNA damage through incorporation, and the disruption of cellular methylation patterns that are often dysregulated in cancer.[4][6] It has shown moderate activity against L1210 and P388 leukemia in cell culture.[4]

| Cell Line | Cancer Type | Reported Activity | Reference |

| L1210 | Leukemia | Moderate activity in vitro | [4] |

| P388 | Leukemia | Moderate activity in vitro | [4] |

| Various Human Tumor Lines | Mixed | Toxic to all cell lines tested | [6] |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have been conducted on 3-deazaguanine (3DG), the base of this compound. As the nucleoside is often metabolized to the base, these data provide relevant insights into its in vivo behavior. A Phase I clinical trial of 3-deazaguanine administered via intravenous infusion provided the following key pharmacokinetic parameters.

| Parameter | Value (for 3-Deazaguanine) | Reference |

| Administration | Intravenous infusion | [7] |

| Plasma Clearance | 61.6 ± 10.0 L/h | [7] |

| Elimination Half-life (t½) | 1.6 ± 0.6 h | [7] |

| Volume of Distribution (Vd) | 98.9 ± 29.1 L | [7] |

| Tissue Distribution | Extensive | [7] |

Toxicity: The toxicity of this compound in human cancer cell lines was found to be reversible upon removal of the drug.[6] In clinical trials of 3-deazaguanine, the dose-limiting toxicities were primarily myelosuppression and gastrointestinal effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 5. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 6. Clinical pharmacokinetics of 3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

A Technical Guide to the Discovery and Synthesis of 3-Deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nucleoside analog 3-Deazaguanosine (C³G), a compound of significant interest in antiviral and anticancer research. We will cover its initial discovery, detail various chemical synthesis methodologies from foundational to modern approaches, and explore its biological activity and mechanisms of action.

Discovery and Background

This compound is a synthetic purine analog of the natural nucleoside guanosine. It belongs to a class of compounds known as deazapurines, where a nitrogen atom in the purine ring is replaced by a carbon atom. In the case of this compound, the nitrogen at position 3 of the guanine base is substituted with a carbon-hydrogen group. This seemingly minor structural modification significantly alters the molecule's electronic properties and hydrogen bonding capabilities, leading to potent biological effects.

The initial synthesis of this compound, along with its base 3-deazaguanine, was reported in a seminal 1976 paper by P. Dan Cook, Roland K. Robins, and their colleagues.[1][2][3] Their work established a novel method for synthesizing these compounds through the ring closure of imidazole precursors.[1] Following its discovery, this compound was quickly identified as a promising candidate for therapeutic development due to its significant biological activity. Early studies demonstrated its broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[4] Concurrently, it exhibited moderate antitumor activity against leukemia cell lines, marking it as a compound of interest for cancer chemotherapy.[5]

Chemical Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery, with modern methods offering improved efficiency and accessibility. This section details the foundational synthesis and subsequent innovative approaches.

Foundational Synthesis: Imidazole Precursor Ring Closure (Cook et al., 1976)

The pioneering synthesis involved constructing the imidazo[4,5-c]pyridin-4-one ring system from a functionalized imidazole nucleoside. This approach laid the groundwork for future analog development.

Experimental Protocol:

-

Step 1: Synthesis of Methyl 5-(Cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-carboxylate. This key intermediate is prepared through the glycosylation of a suitable imidazole derivative with a protected ribose sugar.

-

Step 2: Cyclization with Hydrazine. The imidazole intermediate is reacted with hydrazine.[5] This step initiates the formation of the second ring.

-

Step 3: Base-Catalyzed Ring Closure. A base-catalyzed cyclization of the resulting product yields the protected this compound.

-

Step 4: Deprotection. The benzoyl protecting groups on the ribose sugar are removed, typically using methanolic ammonia, to yield the final this compound product.

Alternative Procedure (Revankar et al., 1984)

A subsequent method was developed to prepare this compound and its parent base, 3-deazaguanine.[5] This procedure also utilizes an imidazole intermediate but offers a different route for its preparation and cyclization.

Experimental Protocol:

-

Preparation of Imidazole Intermediate: Methyl 5-(cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-carboxylate is synthesized.

-

Reaction with Hydrazine: The intermediate is reacted with hydrazine to form the precursor for the pyridinone ring.[5]

-

Cyclization and Deprotection: The molecule is then cyclized and the protecting groups are removed to afford this compound.

Modern Synthetic Approaches

More recent synthetic strategies have focused on increasing efficiency and yield, employing modern catalytic methods.

2.3.1. Buchwald-Hartwig Cross-Coupling (Mairhofer et al., 2019) This elegant approach uses a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful tool for forming carbon-nitrogen bonds.[6][7][8] This method is key for preparing phosphoramidite derivatives of this compound needed for RNA solid-phase synthesis.[6]

Experimental Workflow:

-

Silyl-Hilbert-Johnson Nucleosidation: A protected 3-deazaguanine base precursor is coupled with a protected ribose derivative.

-

Hartwig-Buchwald Cross-Coupling: A palladium catalyst is used to couple an amine (specifically, a phenoxyacetamide group to protect the exocyclic amine) to the deazapurine core.[6]

-

Deprotection and Phosphitylation: The protecting groups are removed, and the molecule is converted into a phosphoramidite building block suitable for automated RNA synthesis.

2.3.2. Synthesis from Inosine (Hinotani et al., 2021) A convenient, large-scale synthesis has been developed starting from the readily available nucleoside, inosine.[9] This route proceeds through a key intermediate, a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative.

Experimental Protocol:

-

Inosine to EICAR Derivative: Inosine is converted in six steps to the key EICAR intermediate. This involves dinitrophenylation, ring opening, iodination, and a palladium-catalyzed cross-coupling reaction.[9]

-

Conversion to this compound: The EICAR derivative is then transformed into this compound through a series of cyclization and functional group manipulation steps.

Below is a generalized workflow for the chemical synthesis of nucleoside analogs.

Biological Activity and Mechanism of Action

This compound's structural analogy to guanosine allows it to function as an antimetabolite, interfering with essential cellular processes that utilize guanosine or its nucleotides.

Antiviral and Antitumor Spectrum

This compound has demonstrated a broad spectrum of activity. Early in vitro studies showed it could inhibit nine types of RNA viruses and seven types of DNA viruses, including influenza, parainfluenza, herpes, and vaccinia viruses.[4] Its antitumor properties have been noted against murine leukemia cell lines such as L1210 and P388.[5] More recently, it has shown potent antiviral activity against SARS-CoV-2.[10]

| Compound | Cell Line / Virus | Activity Metric | Value | Reference |

| This compound | L1210 Leukemia | Antitumor | Moderate Activity | [5] |

| This compound | P388 Leukemia | Antitumor | Moderate Activity | [5] |

| 3-Deazaguanine | L1210/0 (sensitive) | IC50 (Antitumor) | 3.5 µM | [11] |

| 3-Deazaguanine | L1210/3-DG (resistant) | IC50 (Antitumor) | 620 µM | [11] |

| This compound | Influenza A/Victoria | Virus Rating (0-4) | 2.0 | [4] |

| This compound | Parainfluenza 1 (Sendai) | Virus Rating (0-4) | 3.2 | [4] |

| This compound | Herpes Simplex 1 | Virus Rating (0-4) | 2.5 | [4] |

| This compound | SARS-CoV-2 | Antiviral | Potent Activity | [10] |

Note: Quantitative IC50/ED50 values from early papers are not always available; "moderate activity" and "virus rating" are reported as described in the sources.

Molecular Mechanism of Action

The primary mechanism of this compound involves its intracellular conversion to triphosphate and subsequent interference with nucleic acid and protein synthesis.

-

Intracellular Activation: Upon entering the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3-deaza-GTP).

-

Inhibition of Translation Initiation: The related compound, 3-deazaguanine, has been shown to inhibit the initiation of protein synthesis.[12] It alters the polyribosome profile and prevents the formation of the 43S preinitiation complex, a critical step in assembling the protein synthesis machinery.[12] This action likely contributes significantly to its cytotoxic effects.

-

Inhibition of CTP Synthetase: While not directly demonstrated for 3-deaza-GTP, the triphosphate form of the related analog 3-deazauridine is a known inhibitor of CTP synthetase, an enzyme essential for producing pyrimidine nucleotides for RNA and DNA synthesis.[13][14] Given the structural similarities, it is plausible that 3-deaza-GTP also interferes with nucleotide metabolism pathways.

-

Targeting Viral RNA Capping: A recent study on SARS-CoV-2 revealed that this compound functions by targeting the capping machinery of the viral RNA, a mechanism distinct from RNA polymerase inhibitors like Remdesivir.[10]

The diagram below illustrates the metabolic activation and proposed inhibitory actions of this compound.

Impact on Nucleic Acid Structure and Stability

The replacement of nitrogen at position 3 with carbon removes a key hydrogen bond acceptor site in the minor groove of a nucleic acid duplex. This modification has significant consequences for the stability of RNA and DNA structures. A comprehensive 2021 study investigated the impact of this compound on RNA duplex stability.[15]

The findings revealed that incorporating a single this compound modification significantly decreases the thermodynamic stability of an RNA duplex.[15][16] This destabilization is much more pronounced compared to its isomer, 7-deazaguanosine, where the modification is in the major groove.[15] The loss of the N3 hydrogen bond acceptor disrupts the hydration pattern in the minor groove, leading to a weaker base pairing interaction.[15]

| RNA Duplex Type | Modification | Tₘ (°C) | ΔTₘ (°C) | ΔG°₂₉₈ (kcal mol⁻¹) | Reference |

| Hairpin II | Native (Guanosine) | 68.3 | - | -10.0 | [17] |

| Hairpin IIa | This compound | 59.2 | -9.1 | -8.2 | [17] |

| Hairpin IIc | 7-Deazaguanosine | 67.2 | -1.1 | -9.8 | [17] |

Data extracted from Mair et al., Nucleic Acids Research, 2021. Tₘ is the melting temperature. ΔTₘ is the change in Tₘ relative to the native duplex. ΔG°₂₉₈ is the free energy of duplex formation.

Conclusion

Since its initial synthesis nearly five decades ago, this compound has remained a molecule of high interest for medicinal chemists and molecular biologists. Its ability to act as a potent antimetabolite, inhibiting fundamental cellular processes such as translation and nucleotide synthesis, underpins its significant antiviral and antitumor activities. Modern synthetic advancements have made this compound and its derivatives more accessible for research, including for "atomic mutagenesis" studies to probe the functional roles of specific atoms in RNA catalysis and recognition.[15] The recent discovery of its novel mechanism against SARS-CoV-2 highlights that even well-studied molecules can yield new therapeutic insights, ensuring that this compound will continue to be a valuable tool in drug discovery and chemical biology.

References

- 1. Synthesis of 3-deazaguanine, this compound, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Access to this compound Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and this compound) Using Inosine as a Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits SARS-CoV-2 viral replication and reduces the risk of COVID-19 pneumonia in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Deazaguanine: inhibition of initiation of translation in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of 3-Deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaguanosine, a synthetic purine nucleoside analog, has garnered significant interest within the scientific community for its potent antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, its mechanism of action, and its effects on cellular and viral processes. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.

Introduction

This compound is a structural analog of the natural nucleoside guanosine, in which the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, leading to a range of biological activities. Initially explored for its anticancer properties, this compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[1][2] This guide delves into the fundamental characteristics of this compound, providing a valuable resource for researchers in medicinal chemistry, virology, and oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₄O₅ | N/A |

| Molecular Weight | 282.25 g/mol | N/A |

| CAS Number | 56039-11-3 | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water and DMSO | N/A |

Biochemical Properties and Mechanism of Action

The biological activity of this compound is contingent on its intracellular metabolism to the active triphosphate form, this compound-5'-triphosphate (3-dGTP). This metabolic activation is a critical step for its antiviral and potential anticancer effects.

Cellular Uptake and Metabolism

This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its monophosphate (3-dGMP), diphosphate (3-dGDP), and ultimately the active triphosphate (3-dGTP) form. This process is crucial for its biological activity.

Inhibition of Purine Metabolism

One of the proposed mechanisms of action for this compound's biological activity is the inhibition of the de novo purine biosynthesis pathway. Specifically, the monophosphate metabolite, 3-dGMP, is a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which can disrupt various cellular processes, including DNA and RNA synthesis and signal transduction.

Antiviral Mechanism of Action

The antiviral activity of this compound is multifaceted. Against SARS-CoV-2, it has been shown to have an EC50 of 1.14 µM in Vero E6 cells, with a cytotoxic concentration (CC50) greater than 200 µM, indicating a favorable selectivity index.[3] The primary antiviral mechanism is believed to be the inhibition of viral RNA synthesis. The active triphosphate metabolite, 3-dGTP, can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of 3-dGTP into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby halting viral replication.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 1.14 | >200 | >175 | [3] |

Biophysical Properties

The substitution of nitrogen with carbon at the 3-position of the guanine base has a profound impact on the biophysical properties of this compound, particularly its incorporation into nucleic acids.

Impact on RNA Duplex Stability

Studies on RNA duplexes containing this compound have shown that this modification can decrease the thermodynamic stability of the duplex. The absence of the N3 hydrogen bond acceptor disrupts the canonical Watson-Crick base pairing with cytosine, leading to a less stable structure.

The following table summarizes the thermodynamic parameters for an RNA duplex containing a single this compound modification.

| RNA Duplex Sequence | Tₘ (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| 5'-GGACG UCC-3' / 3'-CCUGC AGG-5' | 58.3 | -13.9 | -73.1 | -191 | [4] |

| 5'-GGACc³G UCC-3' / 3'-CCUGC AGG-5' | 44.8 | -11.4 | -74.7 | -213 | [4] |

| (c³G represents this compound) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is essential for the incorporation of this modified nucleoside into synthetic oligonucleotides for biophysical and structural studies. The following protocol is adapted from a similar synthesis for 3-deazaadenosine.[1][2]

Materials:

-

This compound

-

Protecting group reagents (e.g., isobutyryl chloride or phenoxyacetyl chloride)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

-

Silica gel for column chromatography

Protocol:

-

Protection of Exocyclic Amine and Hydroxyl Groups:

-

Dissolve this compound in anhydrous pyridine.

-

Add the desired protecting group reagent (e.g., isobutyryl chloride) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the protected nucleoside by silica gel chromatography.

-

-

5'-O-DMT Protection:

-

Dissolve the protected nucleoside in anhydrous pyridine.

-

Add DMT-Cl and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Quench with methanol, evaporate the solvent, and purify by silica gel chromatography.

-

-

3'-Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir at room temperature under an inert atmosphere until the reaction is complete (monitor by ³¹P NMR).

-

Quench the reaction with methanol and purify the resulting phosphoramidite by silica gel chromatography.

-

Store the final product under argon at -20°C.

-

Plaque Reduction Assay for Antiviral Activity

This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of this compound against a virus, such as influenza virus, using a plaque reduction assay.[5][6]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in 6-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium

-

Agarose overlay medium

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the overlay medium.

-

Remove the viral inoculum and add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting:

-

Fix the cells with a formaldehyde solution.

-

Stain the cells with crystal violet. Plaques will appear as clear zones against a purple background.

-

Count the number of plaques in each well.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus-only control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value from the dose-response curve.

-

Conclusion

This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its unique biochemical and biophysical properties, stemming from the C3-substitution in the purine ring, offer multiple avenues for therapeutic intervention. This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary data and methodologies to further explore its therapeutic potential. Future studies should focus on elucidating the specific enzyme kinetics of inhibition, expanding the scope of its antiviral activity, and optimizing its structure for improved efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influenza virus plaque assay [protocols.io]

3-Deazaguanosine: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaguanosine (3-DAG) is a synthetic purine nucleoside analog of guanosine with demonstrated broad-spectrum antiviral and antitumor activities. Its mechanism of action is multifaceted, stemming from its structural similarity to natural guanosine, which allows it to be metabolized and interact with several essential cellular pathways. The primary mechanisms include the inhibition of methylation reactions via S-adenosylhomocysteine (SAH) hydrolase, disruption of nucleic acid synthesis through metabolic activation and incorporation, and interference with viral replication machinery. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Core Mechanisms of Action

The biological activities of this compound are not attributed to a single target but rather to its ability to influence several fundamental cellular processes. After cellular uptake, it is the metabolic conversion of 3-DAG to its monophosphate, diphosphate, and ultimately its active triphosphate form (this compound-5'-triphosphate, 3-dGTP) that drives its primary effects.

Inhibition of Methylation via S-adenosylhomocysteine (SAH) Hydrolase

A primary and well-established mechanism for 3-deaza purine analogs is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for cellular methylation reactions.

-

The Methylation Cycle: S-adenosylmethionine (SAM) serves as the universal methyl group donor for the methylation of nucleic acids, proteins, and lipids. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

-

Role of SAH Hydrolase: SAH is a potent product inhibitor of most SAM-dependent methyltransferases. SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine, thereby preventing its accumulation and allowing methylation reactions to proceed.

Antitumor Activity

This compound exhibits significant antitumor properties, primarily by acting as a purine antimetabolite. Its cytotoxicity requires intracellular phosphorylation to its nucleotide forms.

-

Metabolic Activation: 3-DAG is anabolized by cellular kinases to this compound-5'-triphosphate (3-dGTP). This activation is crucial for its anticancer effects. Studies on the related base, 3-deazaguanine, show that resistance can be acquired through the deficiency of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), highlighting the need for metabolic activation[4].

-

Incorporation into Nucleic Acids: As an analog of dGTP, 3-dGTP is incorporated into both DNA and RNA during replication and transcription[5]. This incorporation is a major mechanism of its cytotoxicity, leading to the inhibition of DNA synthesis and cell death[5].

-

Inhibition of GTP-Dependent Processes:

-

Guanine Nucleotide Depletion: 3-DAG treatment leads to a significant (up to 85%) reduction in intracellular guanosine 5'-triphosphate (GTP) levels[5].

-

Enzyme Inhibition: The drug has been shown to inhibit GMP reductase, an enzyme that converts GMP to IMP, which is a precursor for both adenine and guanine nucleotides. This contributes to the disruption of the intracellular balance of purine nucleotides[6].

-

Inhibition of Translation: 3-Deazaguanine has been shown to inhibit the initiation of protein synthesis by preventing the formation of the 43S preinitiation complex[7].

-

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses, including influenza, parainfluenza, herpes, and vaccinia viruses[8][9]. While the exact mechanism against all these viruses may vary, recent research on SARS-CoV-2 has elucidated a novel mechanism distinct from typical nucleoside analog inhibitors.

-

Interference with Viral RNA Capping (SARS-CoV-2): Unlike inhibitors such as Remdesivir that target the RNA-dependent RNA polymerase (RdRp), 3-DAG appears to function by targeting the viral RNA capping machinery. Its metabolite, 3-dGTP, is thought to be incorporated into the 5'-cap structure of viral RNA. This interference with the formation of a functional 5'-cap (essential for RNA stability, translation, and evasion of innate immunity) disrupts viral replication. This presents an alternative therapeutic target to RdRp for coronaviruses.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its related analogs.

Table 1: Antitumor Activity of 3-Deazaguanine

| Cell Line | Compound | IC50 (µM) | Citation |

|---|---|---|---|

| L1210 Leukemia (sensitive) | 3-Deazaguanine | 3.5 | [4] |

| L1210 Leukemia (resistant) | 3-Deazaguanine | 620 | [4] |

| L1210 and P388 Leukemia | this compound | Moderate Activity |[9] |

Table 2: Antiviral Activity of this compound

| Virus Family/Type | Activity Level | Citation |

|---|---|---|

| RNA Viruses (Influenza, Parainfluenza, Rhino, Vesicular Stomatitis) | Active in vitro | [8] |

| DNA Viruses (Adeno, Herpes, Cytomegalo, Vaccinia, Pseudorabies) | Active in vitro | [8] |

| SARS-CoV-2 | Potent Antiviral Activity | |

Note: Specific IC50 values for many viruses are not detailed in the cited literature, which focuses on broad-spectrum activity.

Table 3: Enzymatic Inhibition by 3-Deaza Purine Analogs

| Enzyme | Inhibitor | Ki (µM) | Citation |

|---|---|---|---|

| S-adenosylhomocysteine (SAH) Hydrolase | 3-Deazaadenosine* | 3.9 | [1] |

| GMP Reductase | this compound | Inhibition noted |[10] |

*Data for the closely related analog 3-Deazaadenosine is provided as a proxy for the mechanism of SAH Hydrolase inhibition.

Experimental Protocols

S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (HPLC-Based)

This protocol describes a method to determine the inhibitory activity of compounds like 3-DAG on SAH hydrolase by measuring the product of the enzymatic reaction.

Principle: The assay measures the enzymatic hydrolysis of SAH into adenosine and homocysteine. The reaction is stopped, and the concentration of a product (e.g., inosine, after conversion of adenosine by adenosine deaminase in a coupled reaction) is quantified using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection[10].

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.2), 1 mM EDTA.

-

Substrate (AdoHcy): Prepare a stock solution of S-adenosylhomocysteine in water and make serial dilutions in Assay Buffer (e.g., from 0.78 to 100 µM for Km determination)[10].

-

Enzyme: Purified recombinant SAH hydrolase.

-

Coupling Enzyme: Adenosine deaminase (1 mg/mL).

-

Inhibitor (3-DAG): Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and create serial dilutions.

-

Stop Solution: 5N Perchloric Acid (HClO4).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 10 µL of adenosine deaminase, the desired concentration of 3-DAG (or vehicle control), and purified SAH hydrolase enzyme in Assay Buffer.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow inhibitor binding.

-

Initiate the reaction by adding the AdoHcy substrate. The final reaction volume is typically 200-500 µL[10].

-

Incubate the reaction at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding 10 µL of Stop Solution (5N HClO4)[10].

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet precipitated protein.

-

-

HPLC Analysis:

-

Filter the supernatant and inject a defined volume onto a C18 reverse-phase HPLC column[10].

-

Use a gradient elution method to separate the product (inosine) from the substrate and other reaction components. For example, a linear gradient of mobile phase A (25 mM phosphate buffer, pH 3.2) and mobile phase B (acetonitrile)[10].

-

Detect the product by UV absorbance at 260 nm.

-

-

Data Analysis:

-

Calculate the amount of product formed by comparing the peak area to a standard curve of known inosine concentrations.

-

Determine the percent inhibition for each concentration of 3-DAG relative to the vehicle control.

-

Calculate the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

-

Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of 3-DAG that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Plating:

-

Harvest logarithmically growing cancer cells (e.g., L1210 leukemia cells).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines) or stabilize.

-

-

Compound Treatment:

-

Prepare a 2x concentrated serial dilution of this compound in culture medium.

-

Add 100 µL of the 2x drug dilutions to the corresponding wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control (100% viability) and wells with medium only as a background control.

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the culture medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be required first.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other wells.

-

Calculate the percentage of cell viability for each drug concentration: (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

-

Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

-

Viral Plaque Reduction Assay

This assay quantifies the antiviral activity of 3-DAG by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Principle: A plaque is a localized area of cell death (lysis) resulting from viral replication. In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced.

Methodology:

-

Cell Plating:

-

Seed a susceptible host cell line (e.g., Vero cells for Herpes or SARS-CoV-2) into 6-well or 12-well plates.

-

Incubate until the cells form a confluent monolayer (95-100% coverage).

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in a serum-free cell culture medium.

-

Prepare a viral stock of known titer and dilute it in the same medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayers and wash gently with PBS.

-

In separate tubes, pre-incubate the diluted virus with an equal volume of the corresponding 3-DAG dilutions (or medium for the virus control) for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

-

Overlay Application:

-

After the adsorption period, aspirate the inoculum from the wells.

-

Overlay the monolayer with a semi-solid medium (e.g., culture medium mixed with 1% low-melting-point agarose or methylcellulose) containing the same final concentration of 3-DAG as used in the previous step.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

-

Once plaques are visible, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet in 20% ethanol). The stain will color the living cells, leaving the plaques as clear, unstained zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control: (1 - (Plaque_Count_Treated / Plaque_Count_Control)) * 100.

-

Determine the IC50 value, the concentration of 3-DAG that reduces the plaque number by 50%.

-

References

- 1. glpbio.com [glpbio.com]

- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation of biochemical effects and incorporation of 3-deazaguanine into nucleic acids to cytotoxicity in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GMP reductase - Wikipedia [en.wikipedia.org]

- 7. 3-Deazaguanine: inhibition of initiation of translation in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human S-Adenosylhomocysteine Hydrolase: Common Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

3-Deazaguanosine: A Technical Guide to its Antiviral and Antitumor Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaguanosine (3-DG) is a synthetic purine nucleoside analog of guanosine characterized by the substitution of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification confers significant, broad-spectrum antiviral and antitumor properties. As an antiviral agent, it demonstrates potent activity against a wide range of both RNA and DNA viruses. Notably, its mechanism against coronaviruses, such as SARS-CoV-2, appears to involve the targeting of the viral RNA capping machinery, a mode of action distinct from many RdRp-inhibiting nucleoside analogs. In an oncological context, 3-DG requires intracellular phosphorylation for its activation, a process initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting metabolites exert their cytotoxic effects by inhibiting crucial cellular processes, including DNA and RNA synthesis, GMP reductase activity, and the initiation of protein translation. This technical guide provides a comprehensive overview of the dual therapeutic activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Antiviral Activities of this compound

This compound has demonstrated a wide spectrum of antiviral activity in vitro and in vivo. Its efficacy spans numerous families of both RNA and DNA viruses, making it a compound of significant interest for broad-spectrum antiviral therapy.

Spectrum of Activity

Initial studies revealed that this compound and its related compounds are effective against a diverse array of viruses.[1][2] In vitro testing has shown inhibitory activity against nine RNA viruses and seven DNA viruses, including influenza, parainfluenza, rhinoviruses, vesicular stomatitis virus, adenoviruses, herpesviruses, and vaccinia virus.[2][3] More recently, this compound has been identified as a potent inhibitor of SARS-CoV-2.[4][5]

Mechanism of Action

Unlike many nucleoside antiviral drugs that act as chain terminators by inhibiting viral RNA-dependent RNA polymerase (RdRp), this compound appears to have a different primary mechanism of action against certain viruses like SARS-CoV-2.[4] Evidence suggests that it functions by targeting the capping machinery of viral RNA.[4][5] Viral RNA capping is an essential process for the stability of viral RNA, its translation into viral proteins, and its ability to evade host innate immune detection. By interfering with this process, this compound effectively halts viral replication. The active metabolite, this compound-5'-triphosphate (3-dGTP), is believed to be the species responsible for this inhibition.

Quantitative Antiviral Data

The antiviral potency of this compound has been quantified against various viruses. The following table summarizes key efficacy data from published studies.

| Virus | Cell Line | Parameter | Value (µM) | Citation |

| SARS-CoV-2 | Vero E6 | EC₅₀ | 12.6 | [5] |

| 2'-deoxy-3-deazaguanosine | Vero E6 | EC₅₀ | 5.35 | [5] |

| Hepatitis B Virus | IC₅₀ | Moderate Activity | [6] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect.

Objective: To determine the concentration of this compound required to inhibit the destruction of host cells (cytopathic effect) caused by viral infection.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Cell staining solution (e.g., Crystal Violet or Neutral Red)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Plate reader (if using a quantitative dye)

Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.[6]

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Once cells are confluent, remove the growth medium. Infect the cells with the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[6] Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Treatment: Immediately after infection, add the serially diluted this compound to the appropriate wells.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the positive control wells.[6]

-

Staining:

-

Carefully remove the medium from all wells.

-

Fix the cells with the fixative solution for 20 minutes at room temperature.

-

Wash the plates gently with PBS.

-

Add the crystal violet staining solution to each well and incubate for 15-20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

-

Quantification:

-

The half-maximal effective concentration (EC₅₀) can be determined by visually scoring the wells to find the compound concentration that protects 50% of the cell monolayer from CPE.[6]

-

Alternatively, the stain can be solubilized (e.g., with methanol for crystal violet) and the absorbance read on a plate reader. The EC₅₀ is then calculated by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

-

Diagram: Proposed Antiviral Mechanism of Action

Caption: Proposed mechanism of antiviral action for this compound.

Antitumor Activities of this compound

This compound exhibits significant growth-inhibitory and cytotoxic effects against a range of cancer cell lines and has shown efficacy in preclinical animal tumor models.[7][8]

Spectrum of Activity

The antitumor activity of this compound and its derivatives has been observed against various experimental tumor models. These include leukemias L1210 and P388, as well as solid tumors such as C3H mammary adenocarcinoma, Lewis lung carcinoma, and adenocarcinoma 755.[9][10][11] Halogenated derivatives have also shown significant cytotoxicity against B16F10 melanoma and CCRF-CEM T-lymphoblastoid cell lines.[6]

Mechanism of Action

The antitumor mechanism of this compound is multifactorial and relies on its intracellular conversion to active nucleotide forms.

-

Metabolic Activation: this compound enters the cell and is converted to this compound monophosphate (3-dGMP) by the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][10][11] This is a critical activation step, as cells lacking HGPRT activity are resistant to the drug.[7][11] 3-dGMP is further phosphorylated to the di- and triphosphate forms (3-dGDP and 3-dGTP).

-

Inhibition of Nucleic Acid Synthesis: The nucleotide metabolites of 3-DG inhibit both DNA and RNA synthesis.[7][12] 3-dGTP can be incorporated into nucleic acid chains, leading to aberrant template functions and contributing to cytotoxicity.[8]

-

Enzyme Inhibition: Metabolic studies have shown that this compound completely inhibits the enzyme GMP reductase.[12] This enzyme is crucial for maintaining the balance of intracellular guanine and adenine nucleotide pools by converting GMP to IMP. Inhibition of GMP reductase disrupts this balance, affecting cellular metabolism and nucleic acid synthesis.

-

Inhibition of Protein Synthesis: this compound has been shown to inhibit the initiation of protein translation.[13] It alters polyribosome profiles, leading to an increase in monosomes, which is indicative of a block in the formation of the 43S preinitiation complex.[13]

Quantitative Antitumor Data

The cytotoxic potential of this compound and its analogs has been evaluated across multiple cancer cell lines.

| Compound | Cell Line | Parameter | Value (µM) | Citation |

| 3-Deaza-3-bromoguanosine | L1210 (Leukemia) | IC₅₀ | 3 | [6] |

| 3-Deaza-3-bromoguanosine | P388 (Leukemia) | IC₅₀ | 7 | [6] |

| 3-Deaza-3-bromoguanosine | CCRF-CEM (Leukemia) | IC₅₀ | 9 | [6] |

| 3-Deaza-3-bromoguanosine | B16F10 (Melanoma) | IC₅₀ | 7 | [6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC₅₀).

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagrams: Antitumor Mechanisms of Action

Caption: Metabolic activation pathway of this compound.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 4. researchgate.net [researchgate.net]

- 5. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 6. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pblassaysci.com [pblassaysci.com]

- 11. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

- 12. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]

- 13. content.abcam.com [content.abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

structural analysis of 3-Deazaguanosine and its derivatives

An In-depth Technical Guide to the Structural Analysis of 3-Deazaguanosine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, synthesis, biological activity, and mechanism of action of this compound and its derivatives. This information is intended to support research and development efforts in the fields of medicinal chemistry, virology, and oncology.

Introduction to this compound

This compound is a synthetic purine nucleoside analog of guanosine, in which the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to a range of interesting biological activities, including broad-spectrum antiviral and antitumor effects.[1][2] The structural modifications of this compound and its derivatives are crucial for their interaction with biological targets and their overall therapeutic potential.

Structural Analysis

The three-dimensional structure of this compound and its derivatives has been elucidated using various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into bond lengths, bond angles, and the overall conformation of the molecules, which are critical for understanding their structure-activity relationships.

X-ray Crystallography

Table 1: Representative Crystallographic Data for a Nucleoside Analog

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.6551(3) |

| b (Å) | 10.9130(3) |

| c (Å) | 12.2787(3) |

| α (°) | 81.7071(17) |

| β (°) | 74.0418(15) |

| γ (°) | 82.7403(18) |

| Volume (ų) | 1225.77(6) |

| Z | 2 |

| Note: This data is for a representative porphyrin compound and is provided as an example of crystallographic parameters.[1] Specific data for this compound is not available from the conducted searches. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound and its derivatives in solution.[5] Chemical shifts and coupling constants provide information about the connectivity of atoms and the conformation of the ribose sugar. The anomeric proton (H-1') signal is particularly important for determining the β-configuration of the glycosidic bond.[6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | 5.8 - 6.0 | 85 - 90 |

| 2' | 4.2 - 4.5 | 70 - 75 |

| 3' | 4.0 - 4.3 | 70 - 75 |

| 4' | 3.9 - 4.2 | 80 - 85 |

| 5' | 3.6 - 3.8 | 60 - 65 |

| 2 | - | 150 - 155 |

| 4 | - | 155 - 160 |

| 5 | - | 115 - 120 |

| 6 | 7.8 - 8.2 | 140 - 145 |

| 8 | 8.0 - 8.4 | 145 - 150 |

| Note: These are approximate chemical shift ranges for nucleosides and specific data for a series of this compound derivatives are not available in a consolidated table from the conducted searches.[7][8][9][10][11][12] |

Synthesis of this compound and Its Derivatives

Several synthetic routes to this compound and its derivatives have been developed. A common strategy involves the construction of a substituted imidazole precursor followed by ring closure to form the deazapurine ring system.[13][14][15] Another approach utilizes inosine as a starting material, which is converted to a key 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative.[15]

General Synthetic Workflow

References

- 1. bg.copernicus.org [bg.copernicus.org]

- 2. rcsb.org [rcsb.org]

- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected inhibition of S-adenosyl-L-homocysteine hydrolase by a guanosine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. web.pdx.edu [web.pdx.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. mdpi.com [mdpi.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells [mdpi.com]

- 15. Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and this compound) Using Inosine as a Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of 3-Deazaguanosine Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-deazaguanosine phosphoramidite, a crucial building block for the production of modified oligonucleotides used in therapeutic and diagnostic applications. The absence of nitrogen at the 3-position of the purine ring in this compound offers unique chemical properties that can enhance the stability and binding affinity of nucleic acid-based drugs. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound phosphoramidite is a multi-step process that begins with the construction of the this compound nucleoside, followed by a series of protection and phosphitylation steps. The key stages of the synthesis are:

-

Nucleoside Formation: Construction of the this compound core through a glycosylation reaction. A common and efficient method is the silyl-Hilbert-Johnson nucleosidation.

-

Protecting Group Manipulation: Strategic protection of the reactive functional groups on the nucleobase and the sugar moiety to ensure regioselectivity in subsequent reactions. This typically involves the protection of the exocyclic amine and the hydroxyl groups of the ribose sugar.

-

Phosphitylation: Introduction of the phosphoramidite group at the 3'-hydroxyl position of the protected nucleoside, rendering it ready for solid-phase oligonucleotide synthesis.

Below is a logical workflow illustrating the key transformations in the synthesis of this compound phosphoramidite.

Caption: General workflow for this compound phosphoramidite synthesis.

Quantitative Data Presentation

The following tables summarize the reported yields for the key synthetic steps in the preparation of analogous 3-deaza-purine phosphoramidites. These values provide a benchmark for the expected efficiency of each reaction.

Table 1: Synthesis of 2',3',5'-Tri-O-benzoyl-3-deazaadenosine [1]

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Silyl-Hilbert-Johnson Nucleosidation | 4-aminoimidazo[4,5-c]pyridine & 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N,O-bis(trimethylsilyl)acetamide, Trimethylsilyl trifluoromethanesulfonate | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | 63 |

Table 2: Synthesis of 3-Deazaadenosine Phosphoramidite from Protected Nucleoside [1]

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 2 | Deprotection (Benzoyl Groups) | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | Methylamine in ethanol/water | 3-Deazaadenosine | 95 |

| 3 | Amidine Protection & 5'-Tritylation | 3-Deazaadenosine | N,N-Dibutylformamide dimethyl acetal, 4,4'-Dimethoxytrityl chloride | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-3-deazaadenosine | 40 |

| 4 | 2'-OH Silylation | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-3-deazaadenosine | Triisopropylsilyl chloride, AgNO₃ | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine | 26 |

| 5 | Phosphitylation | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine | 3-Deazaadenosine Phosphoramidite | 85 |

Table 3: Overall Yields for this compound Phosphoramidite Synthesis [2]

| Phosphoramidite Derivative | Number of Steps | Number of Chromatographic Purifications | Overall Yield (%) |

| This compound (N²-Tfa, 2′-O-Tbs) | 8 | 8 | 13 |

| This compound (N²-Tfa, 2′-O-CEM) | 10 | 10 | 9 |

Experimental Protocols

The following protocols are based on established methods for the synthesis of 3-deazapurine phosphoramidites and can be adapted for the synthesis of this compound phosphoramidite.[1]

Synthesis of Protected this compound Nucleoside

This step involves the coupling of a protected 3-deazaguanine precursor with a protected ribose derivative. The silyl-Hilbert-Johnson reaction is a high-yield method for this transformation.

Protocol: Silyl-Hilbert-Johnson Nucleosidation

-

Suspend the 3-deazaguanine precursor and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dry toluene under an argon atmosphere.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to facilitate silylation of the nucleobase.

-

After cooling, add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and stir at an elevated temperature.

-

Quench the reaction and purify the crude product by flash column chromatography to yield the protected this compound nucleoside.

Caption: Experimental workflow for nucleoside synthesis.

Protection and Phosphitylation Cascade

This series of reactions prepares the nucleoside for the final phosphitylation step.

Protocol: Deprotection, Protection, and Phosphitylation

-

Deprotection: Remove the benzoyl protecting groups from the ribose moiety using a solution of methylamine in ethanol and water.

-

Exocyclic Amine and 5'-Hydroxyl Protection: Protect the exocyclic amino group of the guanine base, for instance, with a dimethylformamidine (dmf) group. Subsequently, protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

-

2'-Hydroxyl Protection: Selectively protect the 2'-hydroxyl group. A common protecting group is tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

-

Phosphitylation: React the 3'-hydroxyl group of the fully protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to yield the final this compound phosphoramidite.

-

Purification: Purify the final product using silica gel chromatography.

Caption: Workflow for protection and phosphitylation steps.

Conclusion

The synthesis of this compound phosphoramidite, while a multi-step process, is achievable through established chemical transformations. The key to a successful synthesis lies in the careful selection of protecting groups and the optimization of reaction conditions for the nucleosidation and phosphitylation steps. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable modified nucleoside for their specific applications. The continued development of more efficient synthetic routes will be crucial in advancing the field of oligonucleotide therapeutics.

References

Methodological & Application

Application Notes: Utilizing 3-Deazaguanosine in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazaguanosine (3-DG) is a synthetic guanosine analog that has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] Its unique mechanism of action, distinct from many currently approved antiviral nucleoside analogs, makes it a valuable tool for virology research and a potential candidate for antiviral drug development. These application notes provide a comprehensive overview of the use of 3-DG in viral replication assays, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.

Mechanism of Action

This compound exhibits its antiviral effects through a multi-faceted approach. A primary mechanism is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[3] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4] Viral replication often relies on host and/or viral methyltransferases for critical processes such as the methylation of the 5'-cap of viral mRNAs. This cap structure is essential for mRNA stability, translation, and evasion of the host innate immune system. By disrupting this methylation process, 3-DG indirectly inhibits viral gene expression and replication.

Interestingly, for some viruses like SARS-CoV-2, this compound's antiviral activity is suggested to be independent of RNA-dependent RNA polymerase (RdRp) inhibition, a common target for other nucleoside analogs. Instead, it appears to more directly target the viral RNA capping machinery.[1]

Data Presentation

The antiviral activity of this compound and its derivatives has been quantified against several viruses. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| This compound | SARS-CoV-2 | Vero E6 | CPE Assay | Not explicitly stated, but showed potent activity | [1] |

| This compound derivative (1) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |

| This compound derivative (4) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |

| This compound derivative (7) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |

| 3-Deazaneplanocin A | Human Cytomegalovirus (HCMV) | - | - | 0.05 - 1.35 µg/mL (IC50) | [6] |

| 3-Deazaadenosine | Ebola Virus | - | - | Not specified, but showed potent inhibition | [7] |

Note: The specific EC50/IC50 values for this compound against a broad range of viruses are not always readily available in the public domain and can vary depending on the viral strain, cell line, and assay conditions used. The derivatives mentioned in the table for SARS-CoV-2 highlight the potential of the 3-deazapurine scaffold.

Mandatory Visualizations

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral activity of this compound.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to reduce the number of viral plaques, where each plaque represents a single infectious virus particle.

Materials:

-

Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

6-well or 12-well tissue culture plates

-

Virus stock of known titer (PFU/mL)

-

This compound (3-DG) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Overlay medium (e.g., 1.2% Avicel or 0.8% methylcellulose in 2x DMEM with 4% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of 3-DG in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for 3-DG).

-

Infection: On the day of the experiment, remove the culture medium from the cells. Infect the cell monolayers with virus diluted in serum-free medium to yield 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS.

-

Overlay: Add 2 mL of the overlay medium containing the different concentrations of 3-DG or the vehicle control to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-